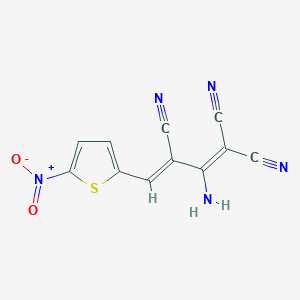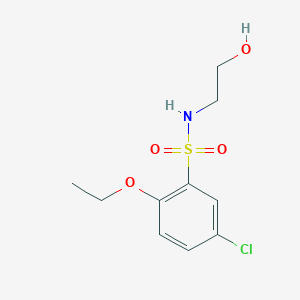
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide, also known as CEES, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEES belongs to a family of compounds known as sulfur mustard analogs, which are structurally similar to the chemical warfare agent sulfur mustard. Despite its potential dangers, CEES has been shown to have several useful properties, including its ability to act as a potent alkylating agent and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide acts as an alkylating agent, meaning that it can add alkyl groups to DNA, RNA, and proteins, which can lead to damage and cell death. It has been shown to induce DNA damage and apoptosis in various cell types, including cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including its ability to induce oxidative stress, inflammation, and apoptosis. It has also been shown to affect various signaling pathways, including the MAPK and NF-κB pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has several advantages for use in lab experiments, including its ability to induce DNA damage and apoptosis in various cell types, which can be useful for studying the mechanisms of cell death and cancer. However, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide, including its potential as a therapeutic agent for various diseases, its use in studying the mechanisms of cell death and cancer, and its potential as a tool for studying oxidative stress and inflammation. Further research is needed to fully understand the potential applications of 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide in scientific research.
Métodos De Síntesis
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-aminoethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology and pharmacology. It has been shown to have several useful properties, including its ability to act as a potent alkylating agent and its potential as a therapeutic agent for various diseases.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C10H14ClNO4S |
Peso molecular |
279.74 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c1-2-16-9-4-3-8(11)7-10(9)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Clave InChI |
WVQCJMXHEZQPDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCO |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




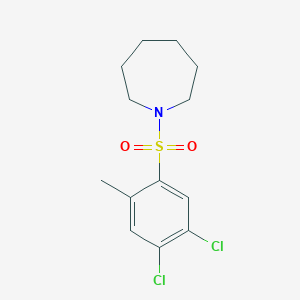

![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)

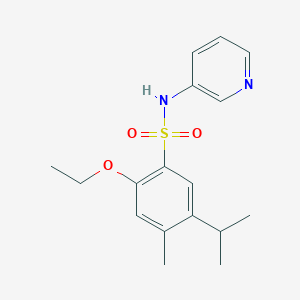
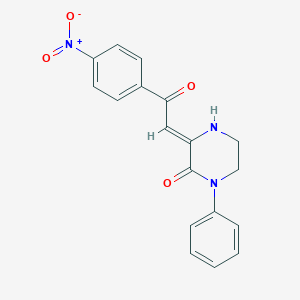
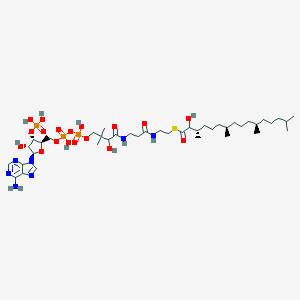
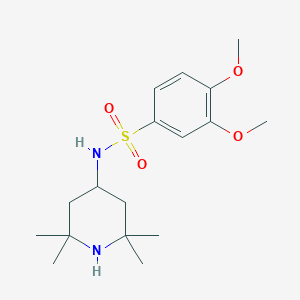

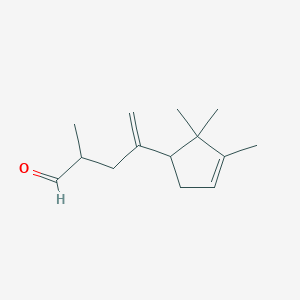
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
